4-Nitrophenyl 6-Fluoronicotinate is a chemical compound that has garnered attention in the fields of medicinal chemistry and radiochemistry. This compound is notable for its potential applications in drug development, particularly as a precursor for radiolabeled compounds used in imaging and therapeutic applications. The compound is classified under the category of nitrophenyl esters, which are derivatives of phenolic compounds featuring a nitro group.
The chemical structure of 4-Nitrophenyl 6-Fluoronicotinate can be represented by the molecular formula and its CAS number is 2492-87-7. It belongs to the class of heterocyclic compounds, specifically those containing a pyridine ring, which is characteristic of nicotinates. The presence of both a nitro group and a fluorine atom enhances its reactivity and potential biological activity, making it a valuable compound for research and development .
The synthesis of 4-Nitrophenyl 6-Fluoronicotinate typically involves the reaction between 4-nitrophenol and 6-fluoronicotinic acid, facilitated by coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). The general procedure includes:
The yield of this reaction can vary but is typically around 80%, depending on the specific conditions employed during synthesis.
The molecular structure of 4-Nitrophenyl 6-Fluoronicotinate features a pyridine ring substituted with both a nitro group at the para position relative to the ester bond and a fluorine atom at the 6-position. The compound's structure can be depicted as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) can provide insight into the chemical environment of hydrogen atoms within the molecule, aiding in structural confirmation.
4-Nitrophenyl 6-Fluoronicotinate can undergo various chemical reactions due to its functional groups. Key reactions include:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 4-Nitrophenyl 6-Fluoronicotinate often involves interactions with biological targets such as enzymes or receptors. The presence of both the nitro group and fluorine enhances lipophilicity, potentially facilitating membrane penetration.
In therapeutic contexts, it may act as an inhibitor or modulator of specific biological pathways, particularly those involving nicotinic acetylcholine receptors or other targets relevant in neuropharmacology. Detailed studies are required to elucidate specific interactions at the molecular level .
These properties are critical when considering storage, handling, and application in research settings .
4-Nitrophenyl 6-Fluoronicotinate has several scientific uses:
Research continues to explore its full potential across these domains, particularly in developing targeted therapies against drug-resistant strains of pathogens .
Carbodiimide-mediated esterification remains the benchmark solution-phase method for synthesizing 4-nitrophenyl 6-fluoronicotinate. The protocol involves coupling 6-fluoronicotinic acid with 4-nitrophenol using stoichiometric activators:
Table 1: Performance of Coupling Agents in Ester Synthesis
Coupling Agent | Catalyst | Yield (%) | Byproduct Formation |
---|---|---|---|
DCC | DMAP | 65–70% | Moderate (DCU precipitate) |
EDC | DMAP | 49% | Low (water-soluble urea) |
DIC | Oxyma | 78% | Minimal |
Post-reaction purification employs silica gel chromatography to isolate crystalline product yields of 49–78%. Crystallinity varies significantly between coupling agents: DCC-derived products exhibit superior crystallinity compared to EDC analogues, simplifying isolation [2] [6].
Radiosynthesis leverages nucleophilic aromatic substitution (SₙAr) for introducing fluorine-18 into precursor salts immobilized on anion-exchange resins. This solid-phase approach minimizes decomposition and enhances reproducibility:
Table 2: Radiosynthesis Efficiency Under Varied Conditions
Precursor Mass | Base | Solvent System | Radiochemical Yield (RCY) |
---|---|---|---|
5 mg | K₂CO₃/K222 | DMSO:t-Amyl alcohol (4:6) | 0% |
10 mg | KHCO₃ | DMSO:t-Amyl alcohol (4:6) | 68% |
20 mg | KOxalate | DMSO:t-Amyl alcohol (4:6) | 88–94% |
Post-fluorination, the activated ester is directly eluted for biomolecule conjugation without HPLC purification—critical for preserving short-lived fluorine-18 (t₁/₂ = 110 min) [1] [5].
Optimization studies reveal non-linear relationships between precursor mass, solvent composition, and radiochemical yield (RCY):
Table 3: Solvent Impact on Radiochemical Purity
Solvent | Water Content | RCY (%) | Hydrolysis Byproducts |
---|---|---|---|
DMSO:t-Amyl alcohol (4:6) | <50 ppm | 94% | <2% |
Neat DMSO | 200 ppm | 31% | 22% |
DMF:t-Amyl alcohol (4:6) | <50 ppm | 75% | 8% |
The synthesis route profoundly impacts scalability, purity, and biomolecule compatibility:
Biomolecule Compatibility: Direct elution into aqueous buffers minimizes organic solvent carryover.
Solution-Phase Limitations:
Table 4: Synthesis Route Comparison for Biomolecule Conjugation
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Synthesis Time | 25–35 min | >60 min |
RCY (Isolated) | 85–94% | 29–40% |
Purity Post-Reaction | >96% | 70–85% |
Scalability | High (GBq) | Moderate (MBq) |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3